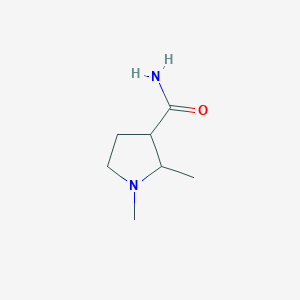
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine, also known as P7C3, is a small molecule that has been studied for its neuroprotective properties. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center. Since then, numerous studies have been conducted to investigate its potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is not fully understood, but it is thought to act through the upregulation of nicotinamide adenine dinucleotide (NAD) synthesis. NAD is a coenzyme that plays a key role in cellular metabolism and energy production. 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has been shown to increase NAD levels in neurons, which may help to protect them from damage.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has been shown to have other biochemical and physiological effects. It has been found to increase the production of new neurons in the hippocampus, a region of the brain that is important for learning and memory. It has also been shown to increase the activity of enzymes involved in energy production and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is that it is a small molecule that can be easily synthesized and modified. This makes it a good candidate for drug development. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as a cognitive enhancer, particularly in the context of aging. Additionally, there is interest in developing more potent and selective analogs of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine that may have improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine involves a multi-step process that starts with the reaction of 3-chloropyridine with 1-phenyl-1H-pyrazole-3-carbaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine. The yield of the final product is typically around 50%.
Applications De Recherche Scientifique
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has been shown to have neuroprotective effects in a variety of animal models. It has been tested in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury, among others. In these studies, 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has been found to increase the survival of neurons and improve cognitive function.
Propriétés
IUPAC Name |
4-(1-phenylpyrazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-11-8-14(16-17)12-6-9-15-10-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMUSZXKVNYWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(pyridin-4-yl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




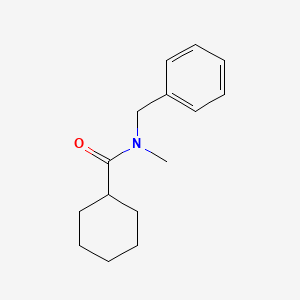
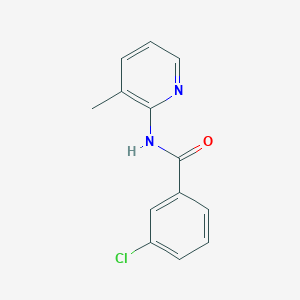
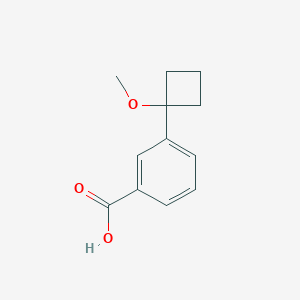

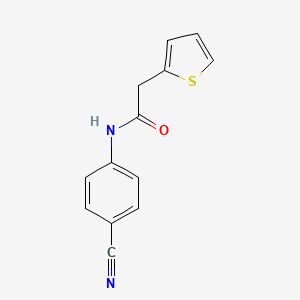
![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)

